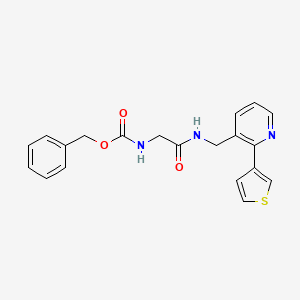

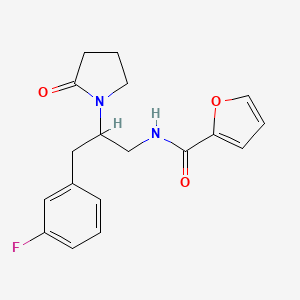

Benzyl (2-oxo-2-(((2-(thiophen-3-yl)pyridin-3-yl)methyl)amino)ethyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzyl- and ethyl-substituted pyridine ligands in diiron(II) complexes is described in the first paper. These complexes are analogues of the diiron(II) center in the hydroxylase component of soluble methane monooxygenase (MMOH). The study involved the use of various substituted pyridines and anilines to prepare the diiron(II) complexes, which were then characterized crystallographically. The placement of the substituent on the pyridine ring was found to have no effect on the geometry of the diiron(II) compounds isolated .

Molecular Structure Analysis

The second paper provides a detailed analysis of the molecular structure of 2-(cyclohexylamino)-2-oxo-1-(pyridin-2-yl)ethyl benzoate using density functional method (B3LYP) studies. The geometrical structures, vibrational frequencies, and chemical shift values were calculated and compared with experimental data. The study also included molecular electrostatic potential maps and thermodynamic parameters of the compound in the ground state .

Chemical Reactions Analysis

In the third paper, a series of alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives were synthesized. These compounds were tested for their antineoplastic and antifilarial activities. The synthesis involved the reaction of appropriate alcohols or amines with acid chloride derivatives at room temperature. Some of the synthesized compounds showed significant growth inhibition in L1210 cells and in vivo antifilarial activity against various adult worms .

Physical and Chemical Properties Analysis

The fourth paper discusses the synthesis and transformations of 1,4-dihydro-4-oxo-(1)benzothieno(3,2-b)pyridine-2-carboxylic acid esters. The study includes the reaction mechanisms and the formation of various derivatives through different chemical reactions. The physical properties such as half-wave potentials of the redox system were determined using voltammetry .

The fifth paper describes the synthesis and reactions of some 2-methyl-4-oxo-4H-1-benzopyrans and their thiophene analogues. The study explored the reactivity of the active methyl group towards various nucleophiles and electrophiles, leading to the formation of a range of derivatives. The paper also discusses the ring-opening reactions of the pyrone ring when treated with different reagents .

Applications De Recherche Scientifique

Antimitotic Agents and Analgesic Activity

One study focused on the synthesis of chiral isomers of ethyl carbamate derivatives and their antimitotic activity, highlighting the importance of the structural configuration on biological activity. The S-isomer was found to be more potent than the R-isomer, demonstrating the compound's potential in cancer research and therapy (Temple & Rener, 1992). Another research explored the analgesic properties of substituted 1-benzofurans and 1-benzothiophenes, providing insights into the compound's utility in pain management (Rádl, Hezký, Konvička, & Krejci, 2000).

Synthesis and Characterization of Derivatives

Research on the synthesis and characterization of cobalt(II) complexes with thiophene-2-glyoxal derived Schiff bases indicates the potential of such compounds in bioinorganic chemistry, showcasing antimicrobial activities (Singh, Das, & Dhakarey, 2009). Another study elaborates on the synthesis of pyridine-3-carbonitrile derivatives, evaluating their antibacterial and antitumor activities, thus underlining the compound's significance in developing new therapeutic agents (Elewa, Abdelhamid, Hamed, & Mansour, 2021).

Potential in Material Science

Research into the synthesis of carbamate derivatives of coumarin and chromene suggests applications in material science, particularly in the development of novel organic compounds with potential utility in various industrial applications (Velikorodov & Imasheva, 2008). Additionally, a study on ternary blend polymer solar cells incorporating electron-cascade acceptor materials signifies the role of such compounds in enhancing the efficiency of solar energy conversion devices (Cheng, Li, & Zhan, 2014).

Mécanisme D'action

Target of Action

The compound contains a thiophene moiety, which is a common structural component in many biologically active compounds . .

Mode of Action

The exact interaction of this compound with its potential targets is unknown without experimental data. Compounds containing thiophene moieties have been known to interact with various biological targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Biochemical Pathways

Without specific information, it’s challenging to determine the exact biochemical pathways this compound might affect. Thiophene derivatives have been shown to affect a variety of pathways, depending on their specific structure and the presence of other functional groups .

Propriétés

IUPAC Name |

benzyl N-[2-oxo-2-[(2-thiophen-3-ylpyridin-3-yl)methylamino]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S/c24-18(12-23-20(25)26-13-15-5-2-1-3-6-15)22-11-16-7-4-9-21-19(16)17-8-10-27-14-17/h1-10,14H,11-13H2,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNHGWOSLUCYDJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B2502974.png)

![{[2-(4-Chlorophenoxy)-5-fluorophenyl]methyl}(ethyl)amine hydrochloride](/img/structure/B2502975.png)

![(E)-3-[5-chloro-1-[(4-chlorophenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B2502980.png)

![(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate](/img/structure/B2502984.png)

![1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2502988.png)

![2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2502990.png)

![5-amino-N-(4-chlorobenzyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2502992.png)

![2-[(2-Methylphenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2502993.png)